4-Nitrophenyl 2H-chromene-3-carboxylate

Chromogenic substrate Esterase assay Spectrophotometric detection

4-Nitrophenyl 2H-chromene-3-carboxylate (CAS 325805-38-7), also named 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, is a synthetic coumarin-family heterocycle that merges a 2H-chromene (benzopyran) core with a 4-nitrophenyl ester moiety. This bifunctional architecture imparts two mechanistically distinct utilities: the 4-nitrophenyl ester serves as a chromogenic leaving group (λmax ≈ 400–410 nm for the liberated 4-nitrophenolate anion) for continuous spectrophotometric enzyme assays, while the α,β-unsaturated lactone of the chromene scaffold provides an electrophilic handle for nucleophilic ring-opening or conjugate addition chemistries.

Molecular Formula C16H11NO5
Molecular Weight 297.26 g/mol
Cat. No. B12942841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 2H-chromene-3-carboxylate
Molecular FormulaC16H11NO5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11NO5/c18-16(22-14-7-5-13(6-8-14)17(19)20)12-9-11-3-1-2-4-15(11)21-10-12/h1-9H,10H2
InChIKeyHSXLUJIRHKQDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl 2H-chromene-3-carboxylate: A Dual-Function Chromogenic Substrate and Activated Ester for Medicinal Chemistry and Enzyme Screening


4-Nitrophenyl 2H-chromene-3-carboxylate (CAS 325805-38-7), also named 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate, is a synthetic coumarin-family heterocycle that merges a 2H-chromene (benzopyran) core with a 4-nitrophenyl ester moiety . This bifunctional architecture imparts two mechanistically distinct utilities: the 4-nitrophenyl ester serves as a chromogenic leaving group (λmax ≈ 400–410 nm for the liberated 4-nitrophenolate anion) for continuous spectrophotometric enzyme assays, while the α,β-unsaturated lactone of the chromene scaffold provides an electrophilic handle for nucleophilic ring-opening or conjugate addition chemistries [1]. The electron-withdrawing nitro group further activates the ester carbonyl toward nucleophilic attack, yielding a reactivity profile distinct from simple alkyl chromene-3-carboxylates such as the methyl or ethyl esters . Commercially available at ≥95% purity (HPLC) from multiple suppliers, the compound is employed as a synthetic building block, a tool compound for esterase/lipase profiling, and a precursor for coumarin-based fluorescent probes and bioactive molecule libraries .

Why 4-Nitrophenyl 2H-chromene-3-carboxylate Cannot Be Replaced by a Simple Alkyl Chromene-3-carboxylate or a Generic 4-Nitrophenyl Ester


Generic substitution with a simple alkyl chromene-3-carboxylate (e.g., methyl or ethyl ester) forfeits the intrinsic chromogenic detection capability, as alkyl esters lack the spectroscopically active 4-nitrophenolate reporter required for real-time, continuous enzyme kinetic monitoring without auxiliary coupling enzymes [1]. Conversely, replacing the compound with a generic aliphatic 4-nitrophenyl ester (e.g., 4-nitrophenyl acetate or butyrate) eliminates the chromene scaffold, which is essential for structure-activity relationships in phospholipase C (PLC) inhibition and for downstream synthetic elaboration via the α,β-unsaturated lactone electrophile [2]. Additionally, the electronic interplay between the electron-deficient chromene carbonyl and the 4-nitrophenyl ester modulates the hydrolysis rate in a manner that cannot be replicated by either fragment alone, potentially altering apparent enzyme kinetics and confounding inhibitor screening campaigns [3].

Quantitative Differentiation Evidence: 4-Nitrophenyl 2H-chromene-3-carboxylate Versus Closest Analogs


Chromogenic Reporter Capability Enables Direct Continuous Spectrophotometric Detection Absent in Alkyl Chromene-3-carboxylates

The 4-nitrophenyl ester of 2H-chromene-3-carboxylate releases 4-nitrophenolate (pNP) upon ester hydrolysis, which absorbs strongly at 400–410 nm (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 7), enabling direct, continuous spectrophotometric monitoring of enzyme activity without secondary coupling enzymes [1]. In contrast, methyl and ethyl 2-oxo-2H-chromene-3-carboxylates produce methanol or ethanol upon hydrolysis, neither of which can be detected spectrophotometrically at comparable concentrations, requiring labor-intensive HPLC or discontinuous colorimetric endpoint assays [2]. Among 4-nitrophenyl ester substrates, the chromene-3-carboxylate scaffold exhibits distinct steric and electronic properties compared to simple aliphatic 4-nitrophenyl esters (e.g., acetate, butyrate), which may alter enzyme recognition and hydrolysis kinetics; however, direct comparative kinetic data (k_cat, K_M) for this compound versus specific esterase isoforms remain absent from the published literature as of the evidence cutoff [3].

Chromogenic substrate Esterase assay Spectrophotometric detection

Class-Level Phospholipase C (PLC) Inhibitory Activity of the Nitrochromene Pharmacophore

A series of nitrocoumarin and nitrochromene derivatives structurally related to 4-nitrophenyl 2H-chromene-3-carboxylate have been shown to inhibit phosphatidylinositol-specific phospholipase C (PLC) isolated from human melanoma with IC₅₀ < 10 µg/mL (~32 µM assuming MW ~311) [1]. The most potent congener in the series, nitrocoumarin 4a, exhibited time-dependent, irreversible inhibition of PLC and interfered with cellular inositide metabolism at an IC₅₀ of 4 µg/mL in whole-cell assays, with growth inhibition of cultured melanoma cells at ID₅₀ = 2 µg/mL [1]. The general nitrochromene scaffold (exemplified by 3-nitrocoumarin) later demonstrated potent yeast Plc1 inhibition with an IC₅₀ of 57 nM [2]. While the target compound itself has not been individually profiled in published PLC inhibition assays, its core nitrochromene-ester pharmacophore places it within this validated inhibitor class. By contrast, 4-nitrophenyl butyrate—a widely used chromogenic lipase substrate—lacks the chromene heterocycle entirely and possesses no documented PLC inhibitory activity, rendering it unsuitable for dual-purpose enzyme inhibition/substrate applications .

Phospholipase C inhibition Anticancer Nitrochromene

Enhanced Electrophilic Reactivity of the 4-Nitrophenyl Ester Versus Alkyl Esters for Nucleophilic Derivatization

The 4-nitrophenyl ester serves as an activated acyl donor for nucleophilic substitution reactions. The electron-withdrawing nitro group (Hammett σₚ = +0.78) lowers the pKₐ of the leaving 4-nitrophenol (pKₐ ≈ 7.15) relative to aliphatic alcohols (e.g., methanol pKₐ ≈ 15.5, ethanol pKₐ ≈ 15.9), making the chromene-3-carbonyl carbon substantially more electrophilic and susceptible to aminolysis, hydrazinolysis, and transesterification under milder conditions [1]. This enhanced leaving-group ability facilitates the conversion of the compound into chromene-3-carboxamides, hydrazides, and other biologically relevant derivatives without requiring strong bases or elevated temperatures that might degrade the chromene lactone [2]. In synthetic practice, 4-nitrophenyl esters are routinely employed as activated intermediates for amide bond formation where the corresponding methyl or ethyl esters would require forcing conditions (prolonged heating, strong base) and risk chromene ring-opening via conjugate addition at the α,β-unsaturated lactone .

Activated ester Nucleophilic substitution Medicinal chemistry building block

Nitro Group Enables Reductive Transformation to Aniline Derivatives—A Handle Absent in Non-Nitrated Chromene Esters

The aromatic nitro group on the 4-nitrophenyl ring can be selectively reduced to a primary aromatic amine (–NH₂) under standard conditions (H₂/Pd-C, SnCl₂, or Na₂S₂O₄), yielding the corresponding 4-aminophenyl 2H-chromene-3-carboxylate [1]. This aniline intermediate provides a nucleophilic handle for further derivatization—such as acylation, sulfonylation, or diazotization—that is entirely absent in the corresponding unsubstituted phenyl ester or simple alkyl esters. While the electron-withdrawing nitro group also quenches fluorescence of the intact ester via photoinduced electron transfer (PET), its reduction to the electron-donating amino group can restore or shift fluorescence properties, a phenomenon exploited in nitro-to-amine pro-fluorescent probe design [2]. Non-nitrated chromene-3-carboxylate esters cannot participate in this redox-mediated functional switching, limiting their utility as stimulus-responsive probes .

Nitro reduction Aniline functionalization Chemical probe

Procurement-Relevant Application Scenarios for 4-Nitrophenyl 2H-chromene-3-carboxylate


High-Throughput Esterase/Lipase Activity Screening Using Continuous Spectrophotometric Readout

The compound's 4-nitrophenolate chromogenic product (λ_max ≈ 400–410 nm, ε ≈ 18,000 M⁻¹cm⁻¹) enables 96-/384-well microtiter plate-based continuous kinetic monitoring of esterase and lipase activity without auxiliary enzymes or post-reaction derivatization [1]. This contrasts with non-chromogenic alkyl chromene-3-carboxylates that require HPLC-based quantification, reducing per-data-point cost and increasing screening throughput [2]. The chromene scaffold also offers the opportunity to screen for enzyme inhibitors that bind selectively to the coumarin pharmacophore while simultaneously monitoring residual esterase activity through pNP release.

Medicinal Chemistry Diversification via Mild Activated Ester Aminolysis

The 4-nitrophenyl ester functions as an activated acyl donor (leaving group pKₐ ~7.15 vs. ~15.5 for methanol), enabling room-temperature conversion to chromene-3-carboxamides, hydrazides, and other derivatives without risking thermal or base-induced chromene ring-opening [1]. This property is critical for constructing focused libraries of endotheline receptor antagonists and other chromene-based bioactive molecules where preservation of the α,β-unsaturated lactone is essential for target engagement [2].

Pro-Fluorescent Probe Development Exploiting Nitro-to-Amine Redox Switching

The nitro group quenches chromene fluorescence via photoinduced electron transfer (PET); selective reduction to the 4-aminophenyl ester restores or shifts emission, creating a turn-on fluorescent response. This mechanism underpins the design of nitrochromene-based sensors for fluoride, peroxynitrite, and other analytes where the chromene scaffold provides the fluorescent reporter and the nitrophenyl moiety serves as both quencher and recognition element [1]. Non-nitrated chromene esters lack this built-in PET quenching mechanism and require external quencher conjugation [2].

Phospholipase C (PLC) Inhibitor Screening with Integrated Chromogenic Detection

The nitrochromene pharmacophore is validated for PLC inhibition (class-level IC₅₀ < 10 µg/mL against human melanoma PI-PLC) [1]. While individual profiling of the target compound is pending, its structural placement within this inhibitor class permits its use as a scaffold for PLC inhibitor SAR studies. The simultaneous chromogenic ester functionality allows researchers to monitor compound stability and esterase-mediated metabolism in the same assay system, streamlining hit-to-lead optimization workflows [2].

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